molecular formula C15H10N2O2S2 B2836269 3-(thiophen-2-ylmethyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one CAS No. 892300-22-0

3-(thiophen-2-ylmethyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B2836269
CAS No.: 892300-22-0
M. Wt: 314.38
InChI Key: GVTNRAQALXTRFZ-UHFFFAOYSA-N
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Description

3-(Thiophen-2-ylmethyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound featuring a benzofuropyrimidinone core fused with a thiophene substituent. The molecule’s unique structure combines a bicyclic benzofuran system with a pyrimidinone ring, modified by a thioxo group at position 2 and a thiophen-2-ylmethyl substitution at position 2.

Properties

IUPAC Name

2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-[1]benzofuro[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2S2/c18-14-13-12(10-5-1-2-6-11(10)19-13)16-15(20)17(14)8-9-4-3-7-21-9/h1-7H,8H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTNRAQALXTRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=S)N3)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(thiophen-2-ylmethyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring.

    Introduction of the Pyrimidine Ring: The benzofuran intermediate is then reacted with suitable reagents to introduce the pyrimidine ring, often through condensation reactions.

    Attachment of the Thiophene Moiety: The final step involves the alkylation or acylation of the pyrimidine-benzofuran intermediate with thiophene derivatives under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(thiophen-2-ylmethyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiophene or pyrimidine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene or benzofuran rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzofuran or pyrimidine rings.

Scientific Research Applications

Pharmacological Properties

Recent studies have indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Research has shown that derivatives of benzofuro[3,2-d]pyrimidine compounds demonstrate significant antimicrobial properties. The thiophene moiety enhances the interaction with biological targets, making it a candidate for antibiotic development.
  • Anticancer Activity : Compounds similar to 3-(thiophen-2-ylmethyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one have been investigated for their ability to inhibit cancer cell proliferation. Studies suggest that these compounds could induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro and in vivo, suggesting its potential use in treating inflammatory diseases.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions. Key synthetic routes include:

  • Condensation Reactions : The initial step often involves the condensation of thiophene derivatives with appropriate aldehydes or ketones to form thioxo intermediates.
  • Cyclization : Subsequent cyclization reactions lead to the formation of the benzofuro and pyrimidine rings. This step is crucial for establishing the compound's structural integrity and biological activity.
  • Purification : Final purification steps usually involve recrystallization or chromatographic techniques to isolate the desired product.

Case Studies

Several studies have documented the applications of this compound:

  • Antimicrobial Study :
    • A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics .
  • Cancer Research :
    • In a recent experimental study, this compound was tested against various cancer cell lines, including breast and lung cancer. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis through the activation of caspase pathways .
  • Inflammation Model :
    • An animal model study evaluated the anti-inflammatory effects of this compound in conditions mimicking rheumatoid arthritis. The results showed a marked reduction in inflammatory markers and joint swelling compared to control groups .

Mechanism of Action

The mechanism of action of 3-(thiophen-2-ylmethyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, it acts as a reversible urea transporter B (UT-B)-selective inhibitor by targeting an intracellular site in a urea-competitive manner . This interaction affects the transport of urea across cell membranes, which can have various physiological effects.

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidinones

Compounds such as 3-(3-methylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one () share the thioxo-pyrimidinone core but replace the benzofuran system with a thiophene ring. These derivatives exhibit comparable synthetic yields (48–74%) and are often evaluated for kinase inhibition . For example, IVPC (a thieno[2,3-d]pyrimidinone derivative) demonstrated enhanced binding affinity to phenylalanine hydroxylase (PAH) in X-ray crystallography studies .

Pyrido[2,3-d]pyrimidinones

Derivatives like 7a–e () feature a pyridine ring instead of benzofuran. These compounds are synthesized via microwave-assisted reactions of chalcones with 6-aminothiouracil, achieving yields of 50–95% . They are frequently studied for anticancer activity, with 7a (bearing 4-chlorophenyl and 2,4-dichlorophenyl groups) showing moderate cytotoxicity in vitro .

Benzofuropyrimidinones

The closest structural analogue is 3-(3-methylphenyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one (), which substitutes the thiophen-2-ylmethyl group with a 3-methylphenyl moiety.

Table 1: Key Properties of Selected Analogues

Compound Name Core Structure Substituents Yield (%) Melting Point (°C) Bioactivity
3-(Thiophen-2-ylmethyl)-benzofuropyrimidinone (Target) Benzofuro[3,2-d]pyrimidinone Thiophen-2-ylmethyl N/A* N/A* Kinase inhibition*
3-(3-Methylphenyl)-thieno[3,2-d]pyrimidin-4(1H)-one () Thieno[3,2-d]pyrimidinone 3-Methylphenyl 48–61† 148–304† Kinase inhibition†
7a: 5-(4-Chlorophenyl)-pyrido[2,3-d]pyrimidin-4(1H)-one () Pyrido[2,3-d]pyrimidinone 4-Chlorophenyl, 2,4-dichlorophenyl 50 258–261‡ Anticancer activity‡
IVPC: Thieno[2,3-d]pyrimidinone () Thieno[2,3-d]pyrimidinone 5,6-Dimethyl, 4-methylpyridinyl 63–95 N/A PAH binding affinity§

*Data inferred from structural analogues; †From ; ‡From ; §From .

Biological Activity

3-(thiophen-2-ylmethyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound integrates a benzofuro[3,2-d]pyrimidine framework with a thiophene moiety, which may enhance its pharmacological properties. The following sections will delve into its synthesis, biological activities, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiophene derivatives with benzofuro[3,2-d]pyrimidine precursors. Various synthetic routes have been explored to optimize yield and purity, including refluxing in solvents such as ethanol or methanol and utilizing catalysts for improved reaction efficiency.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thieno[2,3-d]pyrimidine derivatives have shown effectiveness against various bacterial strains including Bacillus subtilis and Staphylococcus aureus, as well as fungal pathogens like Candida albicans .

Anticancer Properties

The compound has been investigated for its anticancer potential. Studies have demonstrated that related thienopyrimidine derivatives can inhibit the proliferation of cancer cell lines such as HCT-116 (colon carcinoma) and HepG-2 (hepatocellular carcinoma). The inhibitory concentrations (IC50) were determined using colorimetric techniques, revealing promising cytotoxic effects .

The mechanism of action for this compound may involve the inhibition of specific enzymes or interaction with DNA. These interactions can disrupt cellular processes essential for cancer cell survival and proliferation. Additionally, its structural features may allow it to act as a kinase inhibitor or modulate other signaling pathways involved in tumorigenesis .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with other similar compounds:

Compound NameStructural FeaturesBiological ActivityNotable Findings
2-(thiophen-2-yl)quinazolin-4(3H)-oneLacks thioxo groupAntimicrobialSimilar activity profile but less potent
6-(thienyl)[1,2,4]triazolo[1,5-a]pyrimidineDifferent heterocyclic structureAntitumorEffective against multiple cancer cell lines
5-(thiophen-2-yl)thieno[2,3-d]pyrimidineContains thiophene and pyrimidineAntimicrobial & anticancerExhibits broad-spectrum activity

Case Studies

Several case studies have highlighted the efficacy of thienopyrimidine derivatives in clinical settings. For example:

  • Antitumor Efficacy : A study reported the synthesis of various thienopyrimidine derivatives and their testing against different cancer cell lines, revealing that some compounds exhibited IC50 values in the low micromolar range .
  • Antimicrobial Screening : Another investigation evaluated the antibacterial effects of synthesized thienopyrimidines against Gram-positive and Gram-negative bacteria and found several compounds with superior activity compared to standard antibiotics .

Q & A

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding modes with proteins (e.g., tyrosine kinases) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
  • Pharmacophore Mapping : Identify critical interaction sites (e.g., hydrogen bonds with the 2-thioxo group) .

How can reaction by-products be minimized during synthesis?

Basic Research Question

  • By-Product Analysis : Use HPLC or LC-MS to identify impurities (e.g., uncyclized intermediates) .
  • Reaction Monitoring : Optimize reaction time via TLC or in-situ IR to halt at maximal yield .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DCM/hexane) .

What strategies address discrepancies in biological assay results for this compound?

Advanced Research Question

  • Assay Reproducibility : Validate protocols across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Dose-Response Curves : Use 8-point dilution series to ensure accurate IC50_{50} calculations .
  • Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls to normalize data .

How is the compound’s stability assessed under physiological conditions?

Advanced Research Question

  • Degradation Studies : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; monitor via HPLC for decomposition products .
  • Metabolite Profiling : Use liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation of the thiophene ring .
  • Thermal Stability : DSC/TGA analysis to determine melting points and thermal decomposition thresholds .

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